4-Amino-1-methylpiperidine-4-carbonitrile
Overview
Description
The compound "4-Amino-1-methylpiperidine-4-carbonitrile" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and synthetic methods that could be relevant to the analysis of similar structures. For instance, the synthesis of 4-substituted-4-aminopiperidine derivatives is described, which shares a structural motif with the compound of interest . These derivatives are key building blocks in the synthesis of bioactive compounds, such as CCR5 antagonists used as HIV-1 entry inhibitors.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, which are efficient and can be performed under mild conditions. For example, a four-component catalyst-free reaction in water is used to synthesize a library of 2-amino-4-(5-hydroxy-3
Scientific Research Applications
Synthesis and Chemical Transformations:
- 4-Amino-1-methylpiperidine-4-carbonitrile is utilized in facile one-pot synthesis reactions. For instance, it is involved in pseudo four-component reactions, leading to the efficient formation of ortho-aminocarbonitriles and dicyanoanilines when reacted with malononitrile and various aldehydes (Mojtahedi et al., 2016).
Biomedical Research
2. In the field of cancer research, derivatives of 4-Amino-1-methylpiperidine-4-carbonitrile show potential. For example, benzochromene derivatives synthesized from reactions involving arylaldehyde, malononitrile, and 2-naphthol exhibit cytotoxic effects on cancer cells, suggesting their potential as chemotherapeutic agents (Ahagh et al., 2019).
Material Science and Photopolymerization
3. In material science, 1-Amino-4-methyl-naphthalene-2-carbonitrile derivatives are used as photosensitizers in photopolymerization processes, demonstrating their versatility in various types of photopolymerization including cationic, free-radical, and thiol–ene processes. This application is particularly significant in 3D printing technologies (Hola et al., 2020).
Corrosion Inhibition
4. Certain derivatives of 4-Amino-1-methylpiperidine-4-carbonitrile serve as effective corrosion inhibitors. For instance, pyranopyrazole derivatives have been studied for their inhibition performance on mild steel in acidic solutions, indicating their potential in industrial applications to prevent metal corrosion (Yadav et al., 2016).
properties
IUPAC Name |
4-amino-1-methylpiperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-10-4-2-7(9,6-8)3-5-10/h2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTRESLXFRPBOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465686 | |
Record name | 4-amino-1-methylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methylpiperidine-4-carbonitrile | |
CAS RN |
123194-00-3 | |
Record name | 4-amino-1-methylpiperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1-methylpiperidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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